molecular formula C15H17NO B13177085 {4-[Benzyl(methyl)amino]phenyl}methanol

{4-[Benzyl(methyl)amino]phenyl}methanol

Cat. No.: B13177085
M. Wt: 227.30 g/mol
InChI Key: DALUATGISVVSPA-UHFFFAOYSA-N
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Description

{4-[Benzyl(methyl)amino]phenyl}methanol is a biochemical compound with the molecular formula C15H17NO and a molecular weight of 227.3 g/mol . This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

The industrial production methods for this compound typically involve large-scale hydrogenation processes, utilizing catalysts and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Hydroxide ions (OH-), amines.

Major Products

    Oxidation: Corresponding aldehydes or ketones.

    Reduction: Various amines or alcohol derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

{4-[Benzyl(methyl)amino]phenyl}methanol is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of {4-[Benzyl(methyl)amino]phenyl}methanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various substitution reactions. It can also undergo oxidation and reduction reactions, leading to the formation of bioactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

  • 4-Aminomethylbenzyl Alcohol

    • Similar structure but lacks the benzyl(methyl)amino group.
    • Used in similar applications but with different reactivity profiles.
  • 4-Hydroxymethylbenzonitrile

    • Precursor in the synthesis of {4-[Benzyl(methyl)amino]phenyl}methanol.
    • Different functional groups leading to varied chemical behavior.

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

[4-[benzyl(methyl)amino]phenyl]methanol

InChI

InChI=1S/C15H17NO/c1-16(11-13-5-3-2-4-6-13)15-9-7-14(12-17)8-10-15/h2-10,17H,11-12H2,1H3

InChI Key

DALUATGISVVSPA-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C2=CC=C(C=C2)CO

Origin of Product

United States

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